
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol is a synthetic compound belonging to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is structurally related to estradiol, the primary female sex hormone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol typically involves multi-step organic synthesis. The starting material is often a steroidal precursor, which undergoes various chemical transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and the treatment of hormone-related disorders.
Industry: Used in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The molecular targets include various proteins and enzymes involved in cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Estradiol: The primary female sex hormone, structurally similar but with different functional groups.
Estrone: Another naturally occurring estrogen, with a ketone group at the C17 position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with an ethynyl group at the C17 position.
Uniqueness
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties. These modifications can enhance its stability, bioavailability, and receptor binding affinity, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
631-81-2 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i17D |
Clé InChI |
VOXZDWNPVJITMN-CICDXGRQSA-N |
SMILES isomérique |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


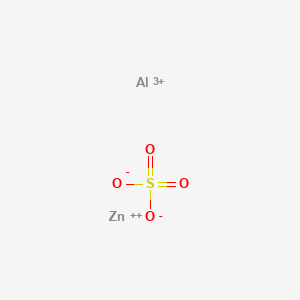
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
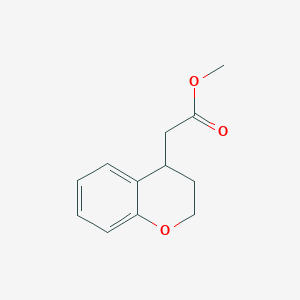

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
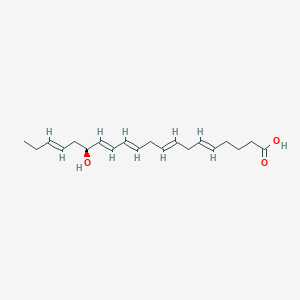
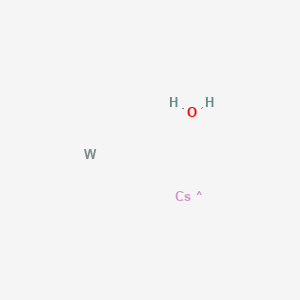
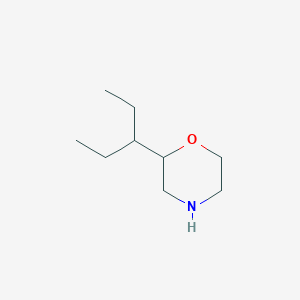
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)


